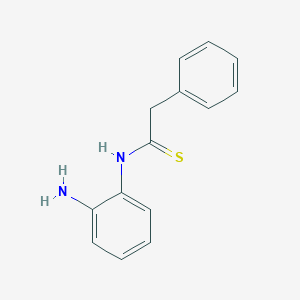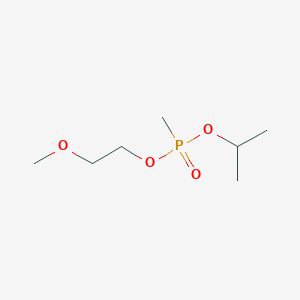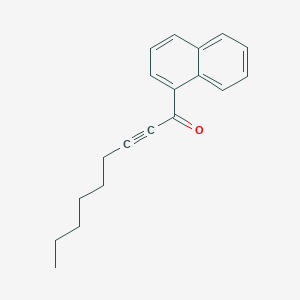
N-(2-Aminophenyl)(phenyl)ethanethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Aminophenyl)(phenyl)ethanethioamide is an organic compound that belongs to the class of thioamides It is characterized by the presence of a thioamide group (-CSNH-) attached to an ethanamine backbone, with phenyl and 2-aminophenyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminophenyl)(phenyl)ethanethioamide can be achieved through several methods. One common approach involves the reaction of 2-aminobenzonitrile with phenyl isothiocyanate under mild conditions. The reaction typically proceeds in the presence of a base such as triethylamine, and the product is obtained after purification through recrystallization.
Another method involves the use of N-(2-aminophenyl)benzamide and phenyl isocyanate. This reaction proceeds via a sequential nucleophilic addition and intramolecular cyclization process, followed by transamidation. The reaction conditions are generally mild, and the product can be isolated in good yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Aminophenyl)(phenyl)ethanethioamide undergoes various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to the corresponding amine.
Substitution: The phenyl and 2-aminophenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the phenyl and 2-aminophenyl groups.
Wissenschaftliche Forschungsanwendungen
N-(2-Aminophenyl)(phenyl)ethanethioamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound has potential applications in the development of new drugs and therapeutic agents. Its ability to interact with biological targets makes it a valuable tool in medicinal chemistry.
Medicine: Research into its pharmacological properties has shown promise in the treatment of various diseases. It may act as an inhibitor or modulator of specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of N-(2-Aminophenyl)(phenyl)ethanethioamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the phenyl and 2-aminophenyl groups can engage in non-covalent interactions such as hydrogen bonding and π-π stacking, further influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
N-(2-Aminophenyl)(phenyl)ethanethioamide can be compared with other similar compounds, such as:
N-Phenylthioacetamide: Similar structure but lacks the 2-aminophenyl group.
N-(2-Aminophenyl)benzamide: Contains an amide group instead of a thioamide group.
N-(2-Aminophenyl)(phenyl)acetamide: Contains an amide group instead of a thioamide group.
The uniqueness of this compound lies in its thioamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
CAS-Nummer |
184914-15-6 |
|---|---|
Molekularformel |
C14H14N2S |
Molekulargewicht |
242.34 g/mol |
IUPAC-Name |
N-(2-aminophenyl)-2-phenylethanethioamide |
InChI |
InChI=1S/C14H14N2S/c15-12-8-4-5-9-13(12)16-14(17)10-11-6-2-1-3-7-11/h1-9H,10,15H2,(H,16,17) |
InChI-Schlüssel |
HXSCJGZNWMIDFU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(=S)NC2=CC=CC=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Amino-5-oxo-4-[(propan-2-yl)amino]pent-3-enoic acid](/img/structure/B12578349.png)
![1H-Azireno[2,3-c]isoquinoline](/img/structure/B12578352.png)


![3,7,8-Trihydroxy-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B12578363.png)
![2-[5-(4-Decylphenyl)-1,3-thiazol-2-YL]-5-octylpyrimidine](/img/structure/B12578371.png)
![3,3'-[1,3-Phenylenebis(methyleneoxy)]dipyridine](/img/structure/B12578376.png)
![1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N-(3-chlorophenyl)-3-phenyl-](/img/structure/B12578384.png)

![{1-[(2-Chlorophenyl)methyl]-1H-pyrazol-3-yl}methanol](/img/structure/B12578388.png)
![2-{2-[(Carboxymethyl)(phenyl)amino]acetamido}benzoic acid](/img/structure/B12578395.png)
![2-Methyl-2-[1-(3-methylcyclohexyl)ethoxy]propan-1-ol;propanoic acid](/img/structure/B12578415.png)


